2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.
Introduction of the Piperazine Group: The piperazine ring is introduced via nucleophilic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized using a Paal-Knorr synthesis.
Coupling Reactions: The indole, piperazine, and thiophene moieties are coupled together using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-furan-2-ylpropan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-pyridin-2-ylpropan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one lies in its specific combination of indole, piperazine, and thiophene moieties, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-22-8-10-23(11-9-22)18(17-7-4-12-26-17)20(25)19(24)15-13-21-16-6-3-2-5-14(15)16/h2-7,12-13,18,20-21,25H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHPRJBTVZHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CS2)C(C(=O)C3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.